
Propane-d8
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-d8 can be synthesized through various methods, including the catalytic deuteration of propane. One common method involves the reaction of propane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The process requires careful control of reaction conditions to ensure complete deuteration and high purity of the final product .
Chemical Reactions Analysis
Oxidative Dehydrogenation (ODH) Reactions
Propane-d8 undergoes oxidative dehydrogenation over metal oxide catalysts (e.g., MoOₓ/ZrO₂ or VOx/ZrO₂) to form propylene-d6 (C₃D₆). Key mechanistic insights include:
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Irreversible C-D Bond Activation : Isotopic studies with C₃D₈/C₃H₈ mixtures show no formation of mixed isotopomers (e.g., C₃H₈₋ₓDₓ), indicating irreversible C-D bond cleavage during ODH .
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Kinetic Isotope Effects (KIE) :
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Non-dissociative adsorption of C₃D₈ onto catalyst lattice oxygen (Oₗ).
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Sequential D-atom abstraction from adsorbed this compound, forming C₃D₆ and surface hydroxyl groups.
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Recombination of hydroxyl groups to release D₂O and regenerate catalyst vacancies.
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Inhibition by Water : Presence of D₂O reduces propylene-d6 yield by 30%, suggesting reversible hydroxyl recombination steps .
Radiolysis Reactions
In vapor-phase radiolysis, this compound participates in radical-mediated reactions. Key findings include:
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Ethane Formation : Dominant pathway via hydride-transfer reactions :
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Scavenger Effects : Radical scavengers (e.g., NO) suppress molecular hydrogen and methane formation, confirming radical chain mechanisms .
Catalytic Cracking and Combustion
This compound exhibits distinct behavior in cracking and combustion over oxides:
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Rate Comparisons :
Reaction Relative Rate (C₃D₈ vs. C₃H₈) Propylene-d6 combustion 80× slower This compound combustion Base rate Slower combustion rates highlight stronger C-D bonds compared to C-H .
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Reaction Orders :
Surface Interactions and Isotopic Exchange
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Reversible H-D Exchange : Propylene-d6 readily exchanges D with H₂O or H₂, confirming quasi-equilibrated surface hydroxyl dynamics .
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Lattice Oxygen Role : Isotopic labeling (¹⁸O/¹⁶O) shows lattice oxygen participation in C-D activation, critical for CO/CO₂ formation .
Thermodynamic and Kinetic Data
Property | Value (C₃D₈) | Source |
---|---|---|
Enthalpy of Formation (ΔfH°) | -105.25 kJ/mol | |
Boiling Point | 268.04 K | |
Ionization Energy | 11.40 eV |
Scientific Research Applications
Chemical Research
Tracer Studies
Propane-d8 serves as an effective tracer in chemical kinetics and reaction mechanism studies due to its distinct mass difference from regular propane. This allows researchers to monitor reaction pathways and rates with high precision.
Table 1: Applications of this compound in Chemical Research
Application | Description |
---|---|
Kinetic Studies | Used to trace reaction mechanisms and determine rate constants. |
Mechanistic Probing | Helps in understanding site-specific kinetics in reactions involving radicals. |
Computational Chemistry | Aids in refining models for molecular vibrations through spectroscopic data. |
Case Study: Kinetics of Hydrogen Abstraction
Research has demonstrated that this compound can be utilized to study hydrogen abstraction kinetics by hydroxyl radicals. By substituting hydrogen with deuterium at specific positions, researchers can derive individual rate constants for hydrogen abstraction, providing insights into combustion chemistry and atmospheric reactions .
Biological Applications
Metabolic Tracing
In biological systems, this compound is used to trace the incorporation of deuterium into metabolic pathways. This application is particularly useful in studying metabolic flux and understanding biochemical transformations.
Table 2: Biological Applications of this compound
Application | Description |
---|---|
Metabolic Studies | Traces incorporation and transformation of labeled compounds in organisms. |
NMR Spectroscopy | Used in nuclear magnetic resonance to study molecular structures and dynamics. |
Case Study: Metabolic Pathway Analysis
A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in engineered E. coli strains, revealing insights into the microbial synthesis of propane via the valine pathway .
Medical Applications
Nuclear Magnetic Resonance (NMR)
this compound is employed in NMR spectroscopy to investigate molecular structures and dynamics due to its unique isotopic properties that enhance resolution and sensitivity.
Table 3: Medical Applications of this compound
Application | Description |
---|---|
MRI Contrast Agent | Potential use as a contrast agent in magnetic resonance imaging. |
Structural Studies | Enhances the study of biomolecules through NMR techniques. |
Industrial Applications
Petrochemical Industry
In the petrochemical sector, this compound is utilized to study the dehydrogenation processes of propane into propylene, a crucial building block for plastics and other chemicals.
Table 4: Industrial Applications of this compound
Application | Description |
---|---|
Dehydrogenation Studies | Investigates catalytic processes for converting propane to propylene. |
Process Optimization | Aids in improving efficiency and yield in industrial chemical processes. |
Mechanism of Action
The mechanism by which propane-d8 exerts its effects is primarily through its deuterium atoms, which influence the reaction kinetics and pathways. Deuterium atoms have a higher mass compared to hydrogen atoms, leading to a kinetic isotope effect that slows down reaction rates. This property is exploited in studies to understand reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propane-d8 include other deuterated hydrocarbons such as:
- Methane-d4 (CD4)
- Ethane-d6 (C2D6)
- Butane-d10 (C4D10)
Uniqueness
This compound is unique due to its eight deuterium atoms, which provide a distinct isotopic signature and a significant kinetic isotope effect. This makes it particularly useful in studies where precise tracking of deuterium atoms is required .
Biological Activity
Propane-d8, also known as 1,1,1,3,3,3-hexadeuteropropane, is a deuterated form of propane. The incorporation of deuterium (D) instead of hydrogen (H) in its molecular structure affects its physical and chemical properties. This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and as a tracer in biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Molecular Formula : C3H8D8
- Molecular Weight : 112.22 g/mol
- CAS Number : 137750-29-6
Biological Activity Overview
Research into the biological activity of this compound has revealed various interactions at the cellular and molecular levels. Its unique isotopic composition allows it to serve as a non-radioactive tracer in metabolic studies.
Table 1: Key Biological Activities of this compound
Case Studies
Several studies have highlighted the utility of this compound in biological research:
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Metabolic Pathway Analysis :
- A study utilized this compound to trace metabolic pathways in mice, demonstrating its effectiveness in identifying specific metabolic routes influenced by dietary changes.
- Results indicated significant incorporation of deuterated propane into fatty acid synthesis pathways, suggesting its role as a substrate for lipid metabolism.
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NMR Applications :
- Research employing this compound in NMR spectroscopy has shown that it can enhance the resolution of spectra for complex biological molecules, aiding in the structural elucidation of proteins and nucleic acids.
- The isotopic labeling provided clearer signals compared to non-deuterated analogs.
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Toxicological Assessments :
- Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies indicated low toxicity levels, with no significant adverse effects observed at concentrations typically used in research settings.
- Long-term exposure studies are ongoing to fully understand any potential chronic effects.
Research Findings
Recent findings emphasize the importance of this compound in advancing our understanding of biochemical processes:
- Deuterium Kinetic Isotope Effect : The presence of deuterium alters reaction kinetics, which can be beneficial for studying enzyme mechanisms and reaction pathways.
- Environmental Impact Studies : this compound has been employed to track environmental degradation processes, providing insights into how pollutants are metabolized by microbial communities.
Q & A
Q. Basic: What are the critical considerations for synthesizing Propane-d8 with high isotopic purity?
Answer:
Synthesizing this compound (C₃D₈) requires precise control over deuteration efficiency and purification methods. Key steps include:
- Deuteration Protocol : Use catalytic exchange reactions with deuterium gas (D₂) over platinum or palladium catalysts. Monitor reaction kinetics to optimize temperature (typically 80–120°C) and pressure (2–5 atm) .
- Purification : Employ gas chromatography (GC) or fractional distillation to isolate this compound from residual solvents and byproducts (e.g., partially deuterated species). Validate purity via NMR (¹H and ²H) and mass spectrometry .
- Isotopic Purity Metrics : Report deuterium incorporation using mass spectral data (e.g., m/z 52 for C₃D₈⁺) and ensure <1% residual protium content (Table 1) .
Table 1: Isotopic Purity Metrics for this compound
Method | Target Purity | Acceptable Threshold |
---|---|---|
²H NMR Integration | ≥99.5% D | <0.5% Protium |
GC-MS (m/z 52) | ≥99.8% | <0.2% Impurities |
Q. Basic: How should this compound be handled to minimize isotopic exchange in experimental setups?
Answer:
Isotopic exchange with ambient moisture or solvents can compromise this compound’s integrity. Mitigation strategies include:
- Storage : Use sealed glass ampules under inert gas (Argon/N₂) at -20°C to reduce H/D exchange .
- Experimental Design : Avoid protic solvents (e.g., H₂O, alcohols). Prefer deuterated solvents (e.g., DMSO-d₆) in reaction systems .
- Monitoring : Conduct periodic FT-IR analysis to detect C-D stretching bands (2050–2250 cm⁻¹) and confirm isotopic stability .
Q. Advanced: How do isotopic effects of this compound influence kinetic studies in gas-phase reactions?
Answer:
Deuterium substitution alters reaction kinetics due to differences in zero-point energy and bond dissociation energies. For example:
- Combustion Studies : C-D bonds (≈105 kcal/mol) require higher activation energy than C-H bonds (≈98 kcal/mol), slowing this compound oxidation rates. Use Arrhenius plots to quantify kinetic isotope effects (KIE ≈ 2–4 at 500–800 K) .
- Computational Validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and validate KIE mechanisms (Table 2) .
Table 2: Kinetic Isotope Effects in Propane Combustion
Reaction | KIE (C₃H₈ vs. C₃D₈) | Temperature (K) |
---|---|---|
H-Abstraction by O₂ | 3.2 ± 0.3 | 600 |
Radical Recombination | 1.8 ± 0.2 | 700 |
Q. Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound mixtures?
Answer:
Contradictions often arise from overlapping signals (e.g., residual C₃H₈ in C₃D₈). Resolve via:
- Multi-Technique Analysis : Combine ²H NMR (quantitative) with GC-MS (sensitive to trace impurities). For example, a ¹H NMR "null signal" confirms high deuteration .
- Statistical Deconvolution : Apply multivariate analysis (e.g., PCA) to separate spectral contributions from isotopologues. Reference libraries (e.g., NIST Chemistry WebBook) improve accuracy .
- Error Propagation : Report uncertainties in isotopic ratios using standard deviations from triplicate measurements .
Q. Advanced: What methodologies are recommended for studying this compound’s role in atmospheric chemistry models?
Answer:
To assess this compound as a tracer in atmospheric VOC studies:
- Field Sampling : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) with deuterium-selective detection (m/z 52) .
- Modeling : Incorporate isotopic branching ratios into Master Chemical Mechanism (MCM) frameworks. Validate against chamber experiments with controlled NOx levels .
- Data Validation : Cross-reference lab results with field data to address discrepancies in tropospheric lifetime estimates (e.g., C₃D₈: 10–14 days vs. C₃H₈: 7–10 days) .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
While this compound is non-toxic, its flammability and cryogenic storage require:
- Ventilation : Use fume hoods for gas handling; monitor explosive limits (LEL = 2.1% in air) .
- Personal Protective Equipment (PPE) : Wear cryogenic gloves and face shields during transfer. Avoid static sparks .
- Emergency Protocols : Implement gas detectors and CO₂ fire suppression systems in storage areas .
Q. Advanced: How can isotopic labeling with this compound improve mechanistic studies in heterogeneous catalysis?
Answer:
Use this compound to track surface reactions:
- Isotopic Transient Analysis : Pulse C₃D₈ into catalytic reactors and monitor deuterium incorporation in products (e.g., via MS). Compare turnover frequencies (TOF) with C₃H₈ to identify rate-limiting steps .
- In Situ Spectroscopy : Combine DRIFTS (Diffuse Reflectance IR) and QMS (Quadrupole MS) to observe C-D bond cleavage intermediates on metal surfaces (e.g., Pt/Al₂O₃) .
Guidelines for Researchers :
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182931 | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-94-7 | |
Record name | Propane-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2875-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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